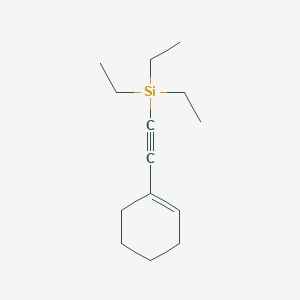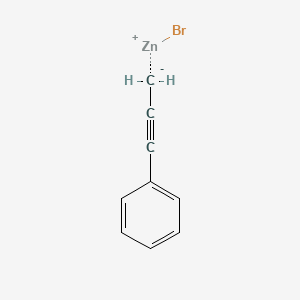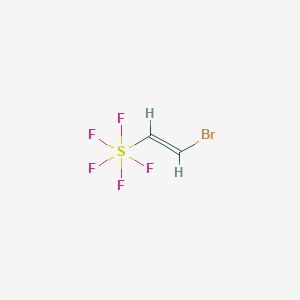
1-Bromo-2-(pentafluorothio)ethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(pentafluorothio)ethylene, also known as 1-bromo-2-pentafluoroethylene or 1-bromo-2-thioethylene, is a brominated organic compound with the molecular formula C2BrF5S. It is a colorless, volatile liquid that has a wide range of applications in the fields of chemistry and biology. As a reagent, it has been used to synthesize a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. In addition, it has been studied for its potential to act as a catalyst in a variety of organic reactions.
Applications De Recherche Scientifique
1-Bromo-2-(pentafluorothio)ethylene has been used in a variety of scientific research applications. For example, it has been used as a reagent in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and agrochemicals. In addition, it has been studied for its potential to act as a catalyst in a variety of organic reactions. Furthermore, it has been used as a reagent in the synthesis of heterocyclic compounds, such as thiophenes and thiazoles.
Mécanisme D'action
1-Bromo-2-(pentafluorothio)ethylene is an electrophilic reagent that can react with nucleophilic substrates. The reaction typically proceeds through a free-radical mechanism, with the formation of a bromonium ion intermediate. The bromonium ion then reacts with the nucleophile, resulting in the formation of the desired product.
Biochemical and Physiological Effects
1-Bromo-2-(pentafluorothio)ethylene is a volatile, colorless liquid that is not known to be toxic or to have any other adverse effects on humans or the environment. However, it is important to note that it is a flammable material and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 1-Bromo-2-(pentafluorothio)ethylene in laboratory experiments are its high reactivity and low cost. It is also relatively easy to handle and store. However, it is important to note that it is a flammable material and should be handled with care. In addition, it should be used in a well-ventilated area, as the vapors can be irritating to the eyes and respiratory system.
Orientations Futures
1-Bromo-2-(pentafluorothio)ethylene has a wide range of potential applications in the fields of chemistry and biology. In the future, it may be used to synthesize a variety of organic compounds, such as pharmaceuticals, dyes, and agrochemicals. In addition, it may be used as a catalyst in a variety of organic reactions, as well as in the synthesis of heterocyclic compounds. Furthermore, it may be used to study the mechanism of action of various organic reactions and to develop new methods for the synthesis of organic compounds. Finally, it may be used to study the biochemical and physiological effects of various compounds.
Méthodes De Synthèse
1-Bromo-2-(pentafluorothio)ethylene is produced commercially by the reaction of 1,2-dibromo-1,2-difluoroethane with diethyl sulfide or thioacetamide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 90°C. The product is then purified by distillation or other methods.
Propriétés
IUPAC Name |
[(E)-2-bromoethenyl]-pentafluoro-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrF5S/c3-1-2-9(4,5,6,7)8/h1-2H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSQERNYSJALGA-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)S(F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Br)\S(F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrF5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-2-bromoethenyl]-pentafluoro-lambda6-sulfane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




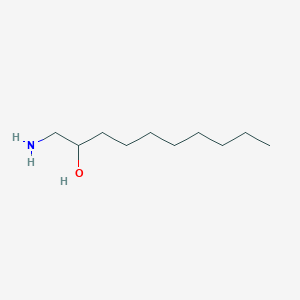
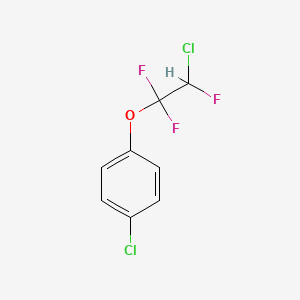

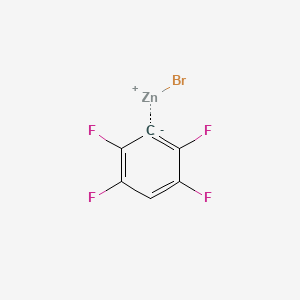
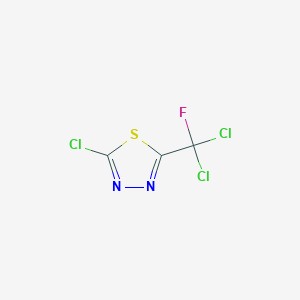

![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6300971.png)
![(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo](/img/structure/B6300978.png)
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)
